1-Propylpiperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-propylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSRBHWYWYXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Propylpiperidine-3-carboxylic acid chemical structure and properties
Topic: 1-Propylpiperidine-3-carboxylic Acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
1-Propylpiperidine-3-carboxylic acid (also known as N-propylnipecotic acid) is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. While nipecotic acid itself is hydrophilic and unable to cross the blood-brain barrier (BBB), N-substituted derivatives are critical in the development of anticonvulsant therapeutics. This compound represents a transitional structure in Structure-Activity Relationship (SAR) studies, bridging the gap between the parent amino acid and clinically successful lipophilic analogs like Tiagabine. This guide details its physicochemical profile, synthetic pathways, and pharmacological mechanism as a GABA Transporter (GAT) inhibitor.
Chemical Identity and Structural Analysis[1][2][3]
The core structure consists of a piperidine ring with a carboxylic acid at the C3 position and a propyl chain on the nitrogen atom. The molecule possesses a chiral center at C3, leading to two enantiomers. The (R)-enantiomer is generally the bioactive scaffold for GABA uptake inhibition.
Chemical Data Table[3][4]
| Property | Data |
| IUPAC Name | 1-Propylpiperidine-3-carboxylic acid |
| Common Name | N-Propylnipecotic acid |
| CAS Number | 783265-23-6 (Racemic); 1795498-10-0 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 171.24 g/mol |
| SMILES | CCCN1CCCC(C1)C(=O)O |
| Stereochemistry | (R)- and (S)- enantiomers; (R)- is bio-active |
| pKa (Calc.) | Acidic: ~3.8; Basic (Amine): ~10.2 |
| LogP (Calc.) | ~1.2 (Improved lipophilicity vs. Nipecotic acid) |
| Solubility | Soluble in water (zwitterionic form), alcohols |
Stereochemical Significance
Nipecotic acid derivatives exhibit stereoselectivity. The (R)-enantiomer of nipecotic acid aligns with the conformation of GABA in the transporter binding pocket. Consequently, (R)-1-propylpiperidine-3-carboxylic acid retains higher affinity for GAT-1 compared to its (S)-counterpart.
Synthetic Pathways[9][10]
The synthesis of 1-propylpiperidine-3-carboxylic acid is typically achieved via N-alkylation of nipecotic acid (or its esters). Two primary methods are employed: Reductive Amination and Direct Alkylation.
Method A: Reductive Amination (Preferred)
This method avoids over-alkylation (quaternization) and proceeds under mild conditions.
Protocol:
-
Reagents: Nipecotic acid ethyl ester, Propionaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).
-
Procedure:
-
Dissolve nipecotic acid ethyl ester (1.0 eq) in DCE.
-
Add propionaldehyde (1.1 eq) and stir for 30 min to form the imine/iminium species.
-
Add STAB (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.
-
Quench with saturated NaHCO
. Extract with DCM. -
Hydrolysis: Treat the isolated ester with LiOH in THF/Water to yield the free acid.
-
Method B: Direct Alkylation
Suitable for industrial scale-up but requires careful control to prevent quaternary ammonium salt formation.
Protocol:
-
Reagents: Nipecotic acid, 1-Bromopropane, Potassium Carbonate (K
CO ), Acetonitrile or DMF. -
Procedure:
-
Suspend nipecotic acid (1.0 eq) and K
CO (2.5 eq) in acetonitrile. -
Add 1-Bromopropane (1.05 eq) dropwise at 0°C.
-
Reflux for 6–8 hours.
-
Filter inorganic salts and concentrate the filtrate.
-
Visualization of Synthesis Logic
Caption: Synthetic routes converting Nipecotic Acid to its N-propyl derivative via Reductive Amination (Blue path) or Direct Alkylation (Red dashed path).
Pharmacological Mechanism[11][12]
Mechanism of Action: GAT Inhibition
1-Propylpiperidine-3-carboxylic acid targets GABA Transporters (GAT), specifically the GAT-1 subtype found on presynaptic neurons and glial cells.
-
Substrate vs. Blocker: Unlike large lipophilic inhibitors (e.g., Tiagabine) which lock the transporter in an open-to-out conformation, smaller N-alkyl derivatives like the propyl analog often act as transportable inhibitors . They compete with GABA for the binding site and can be translocated into the cell, albeit slower than GABA.
-
Lipophilicity & BBB: The propyl group increases the LogP from -2.8 (nipecotic acid) to ~1.2. This modification significantly enhances passive diffusion across the Blood-Brain Barrier, addressing the critical pharmacokinetic failure of the parent compound.
Biological Pathway Diagram
Caption: Mechanism of Action. The compound competes with GABA at the GAT-1 transporter, preventing reuptake and prolonging GABAergic signaling at the postsynaptic receptor.
Experimental Protocols
In Vitro GABA Uptake Assay
To validate the biological activity of the synthesized compound, a synaptosomal uptake assay is standard.
Materials:
-
Rat brain cortical synaptosomes.
-
[
H]-GABA (Radiolabeled tracer).[1] -
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
Procedure:
-
Preparation: Resuspend synaptosomes in glucose-containing buffer.
-
Incubation: Pre-incubate synaptosomes with varying concentrations (0.1 µM – 100 µM) of 1-propylpiperidine-3-carboxylic acid for 10 minutes at 30°C.
-
Uptake Initiation: Add [
H]-GABA (final concentration 10 nM) and incubate for 3 minutes. -
Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer to stop transport.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Determine IC
by plotting % inhibition vs. log[Concentration].
Expected Result: The IC
References
-
Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry. Link
-
Braestrup, C., et al. (1990).[1] "(R)-Nipecotic acid derivatives: A new class of potent GABA uptake inhibitors."[1] Journal of Neurochemistry. Link
-
Krogsgaard-Larsen, P. (1988). "GABA Synaptic Mechanisms: Stereochemical and Conformational Aspects." Medicinal Research Reviews. Link
-
PubChem Compound Summary. (2024). "6-Oxo-1-propylpiperidine-3-carboxylic acid" (Structural analog reference).[2] National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook. (2024). "1-Propylpiperidine."[3][2][4][5] National Institute of Standards and Technology.[3] Link
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1-Propylpiperidine-3-carboxylic acid CAS number and molecular weight
An In-Depth Technical Guide to 1-Propylpiperidine-3-carboxylic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propylpiperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delineates its fundamental chemical and physical properties, offers insights into its synthetic pathways, and explores its potential applications as a molecular scaffold in drug discovery. Detailed spectroscopic analysis, safety protocols, and experimental workflows are presented to equip researchers with the necessary information for its effective utilization. This guide is structured to serve as a practical and authoritative resource, grounded in established scientific principles and supported by relevant technical data.
Core Chemical and Physical Properties
1-Propylpiperidine-3-carboxylic acid is a derivative of nipecotic acid, featuring a propyl group attached to the piperidine nitrogen. This substitution significantly influences its physicochemical properties, such as lipophilicity and basicity, compared to the parent molecule. A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 783265-23-6 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Canonical SMILES | CCCN1CCCC(=O)O | N/A |
| IUPAC Name | 1-propylpiperidine-3-carboxylic acid | [1] |
Molecular Structure
The structure consists of a saturated six-membered piperidine ring, substituted at the 1-position with a propyl group and at the 3-position with a carboxylic acid moiety. The presence of a chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
Caption: 2D structure of 1-Propylpiperidine-3-carboxylic acid.
Synthesis and Manufacturing
The synthesis of 1-Propylpiperidine-3-carboxylic acid is typically achieved through the N-alkylation of a piperidine-3-carboxylic acid precursor, such as nipecotic acid or its ester derivatives. This process involves the reaction of the secondary amine of the piperidine ring with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Conceptual Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis. The choice of starting material (ester vs. acid) and base is critical for optimizing reaction yield and purity. Using an ester form can prevent side reactions involving the carboxylic acid group.
Caption: General synthetic workflow for 1-Propylpiperidine-3-carboxylic acid.
Experimental Protocol (Conceptual)
-
N-Alkylation: To a solution of piperidine-3-carboxylic acid ethyl ester (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 1-bromopropane (1.2-1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Ester Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution carefully with 1M HCl to a pH of approximately 6. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product into a suitable organic solvent.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of 1-Propylpiperidine-3-carboxylic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-12 ppm[3]. The protons on the carbon adjacent to the carboxylic acid will be in the 2-3 ppm region[3]. The propyl group will exhibit a triplet for the terminal methyl group (~0.9 ppm) and two multiplets for the two methylene groups. The piperidine ring protons will present as a complex series of multiplets.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 160-180 ppm region[3]. The carbons of the piperidine ring and the propyl group will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features of the carboxyl group. A very strong and broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹[3]. The carbonyl (C=O) stretching frequency will appear as a strong, sharp peak around 1710 cm⁻¹[3]. The C-H stretching of the alkyl groups will be visible around 2850-3000 cm⁻¹.
Applications in Research and Drug Development
Piperidine carboxylic acids are valuable scaffolds in medicinal chemistry. The parent compound, nipecotic acid, is known for its activity as a GABA reuptake inhibitor[4]. The introduction of an N-propyl group modifies the molecule's properties, which can be a strategic approach in drug design.
-
Modulation of Pharmacokinetics: The N-propyl group increases the lipophilicity of the molecule compared to nipecotic acid. This can enhance its ability to cross cellular membranes and potentially the blood-brain barrier, altering its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Scaffold for Lead Optimization: 1-Propylpiperidine-3-carboxylic acid can serve as a starting point or intermediate for the synthesis of more complex molecules. The carboxylic acid handle allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) for a given biological target.
-
Probing Receptor Binding Pockets: In a drug discovery program, varying the N-alkyl substituent (e.g., from methyl to propyl) is a common strategy to probe the size and nature of the binding pocket of a target protein, optimizing ligand-receptor interactions.
Caption: Role as a versatile scaffold in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Propylpiperidine-3-carboxylic acid is not detailed in the provided results, general precautions based on related piperidine carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[5] In case of eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth with water and seek medical attention if symptoms occur.[5]
References
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6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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1-Propylpiperidine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
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1-Propylpiperidine | C8H17N. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
- CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids. (2017, June 13). Google Patents.
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1-Methylpiperidine-3-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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1-Acetylpiperidine-4-carboxylic acid | C8H13NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022, September 13). DigitalCommons@TMC. Retrieved February 15, 2026, from [Link]
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Details of the Drug: (S)-Piperidine-3-carboxylic acid. (n.d.). DrugMAP. Retrieved February 15, 2026, from [Link]
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A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025, March 3). Baruch S. Blumberg Institute. Retrieved February 15, 2026, from [Link]
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History of N-substituted nipecotic acid derivatives in drug discovery
An In-depth Technical Guide to the History of N-substituted Nipecotic Acid Derivatives in Drug Discovery
Introduction: The GABAergic System and the Promise of Nipecotic Acid
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A malfunctioning GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] One therapeutic strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and prolonging its inhibitory effect.
This is where nipecotic acid, a cyclic analog of GABA, enters the scene. Nipecotic acid is a potent inhibitor of the GABA transporters (GATs) responsible for this reuptake.[1][3] However, the therapeutic potential of nipecotic acid itself is severely limited by its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1][4] This fundamental challenge set the stage for the development of N-substituted nipecotic acid derivatives, a class of compounds that has significantly impacted the treatment of epilepsy and continues to be a fertile ground for drug discovery.
The Dawn of a New Approach: N-Substitution to Conquer the Blood-Brain Barrier
The core problem with nipecotic acid was its inability to reach its target in the brain.[1][4] Medicinal chemists turned to a classic strategy: prodrug and bioisosteric modification through N-substitution. By attaching a lipophilic (fat-soluble) group to the nitrogen atom of the nipecotic acid scaffold, the overall lipophilicity of the molecule is increased.[1][5] This chemical modification allows the derivative to more readily partition into the lipid-rich membranes of the BBB and enter the CNS.
The overarching goal of this approach was to design molecules that could effectively penetrate the brain and then, either directly or after metabolic activation, inhibit GABA transporters to elevate synaptic GABA levels. This strategy proved to be remarkably successful, leading to the discovery of several key compounds that have shaped our understanding of GABAergic modulation and provided new therapeutic options.
Key N-Substituted Nipecotic Acid Derivatives: From Bench to Bedside
The exploration of N-substituted nipecotic acid derivatives has yielded a wealth of compounds, with some achieving clinical success and others becoming invaluable research tools.
Tiagabine (Gabitril®): A Landmark Achievement in Epilepsy Treatment
The most prominent success story in this field is Tiagabine , marketed as Gabitril®.[1] It stands as a testament to the power of the N-substitution strategy.
Mechanism of Action: Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[6][7] GAT-1 is the primary transporter responsible for GABA reuptake in both neurons and astrocytes. By blocking GAT-1, tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[6][8]
Therapeutic Application: Tiagabine is approved as an adjunctive therapy for the treatment of partial seizures in patients with epilepsy.[8][9][10] Its efficacy in controlling seizures has been well-established in clinical trials.
Pharmacokinetics: Tiagabine is well-absorbed orally and is primarily metabolized by the liver, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] Its half-life is approximately 7-9 hours.[8]
SNAP-5114: A Key to Unlocking GAT-4 Function
While Tiagabine targets GAT-1, other GABA transporter subtypes play distinct roles in the brain. (S)-SNAP-5114 is a significant N-substituted nipecotic acid derivative that has been instrumental as a research tool due to its selectivity for the GABA transporter 4 (mGAT4).[11] The development of subtype-selective inhibitors like SNAP-5114 has allowed researchers to dissect the specific physiological and pathological roles of different GABA transporters.
The Ever-Expanding Landscape of Experimental Derivatives
The fundamental scaffold of N-substituted nipecotic acid has proven to be highly versatile, leading to the synthesis and evaluation of a vast number of derivatives. These studies have been crucial for understanding the structure-activity relationships (SAR) of GAT inhibitors. Key areas of exploration include:
-
Variations in the Linker: Researchers have synthesized derivatives with a variety of spacers connecting the nipecotic acid core to the lipophilic moiety, including alkyne, trans-alkene, and vinyl ether groups.[2][12][13][14]
-
Bis-Aromatic Residues: The incorporation of unsymmetrical bis-aromatic residues has been explored to optimize binding affinity and selectivity for GAT-1.[2][15]
These ongoing research efforts continue to refine our understanding of how to design potent and selective inhibitors for the different GAT subtypes.[12][13][14]
Broadening the Therapeutic Scope: Beyond Epilepsy
The success of N-substituted nipecotic acid derivatives in epilepsy has spurred investigations into their potential for treating other CNS disorders where GABAergic dysfunction is implicated.
-
Alzheimer's Disease: Recent research has focused on developing multi-targeting agents based on the nipecotic acid scaffold. These compounds are designed to not only inhibit GABA reuptake but also possess antioxidant and anti-inflammatory properties, addressing multiple facets of Alzheimer's pathology.[16][17][18]
-
Neuropathic Pain and Bipolar Disorder: The modulatory effects of these derivatives on GABAergic signaling suggest their potential utility in managing neuropathic pain and mood disorders like bipolar disorder.[2][6]
Synthetic Strategies and Methodologies
The synthesis of N-substituted nipecotic acid derivatives typically involves the N-alkylation of a protected nipecotic acid ester with a suitable lipophilic side chain. More complex derivatives often require multi-step synthetic routes employing techniques such as palladium-catalyzed cross-coupling reactions and iminium ion chemistry.[12][19]
Exemplary Synthetic Protocol: N-Alkylation of Ethyl Nipecotate
-
Protection of the Carboxylic Acid: Nipecotic acid is first converted to its ethyl ester (ethyl nipecotate) to protect the carboxylic acid functionality.
-
N-Alkylation: Ethyl nipecotate is reacted with a lipophilic alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., acetonitrile).
-
Deprotection: The resulting N-substituted ethyl nipecotate is then hydrolyzed, typically using aqueous sodium hydroxide, to yield the final N-substituted nipecotic acid derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Evaluation of GAT Inhibition: A General Workflow
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express one of the four human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or BGT-1).
-
Uptake Assay: The transfected cells are incubated with a radiolabeled GABA substrate (e.g., [³H]GABA) in the presence of varying concentrations of the test compound (the N-substituted nipecotic acid derivative).
-
Measurement of Inhibition: After a defined incubation period, the cells are washed to remove extracellular radiolabel, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the GABA uptake (the IC₅₀ value) is determined by fitting the data to a dose-response curve.
Visualizing the Science
GABAergic Neurotransmission and GAT Inhibition
Caption: Mechanism of action of N-substituted nipecotic acid derivatives.
General Workflow for Synthesis and Evaluation
Caption: Drug discovery workflow for N-substituted nipecotic acid derivatives.
Quantitative Data Summary
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | GAT-4 IC₅₀ (µM) | Reference |
| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [3] |
| Tiagabine | Potent & Selective | - | - | - | [6] |
Note: Specific IC₅₀ values for Tiagabine can vary depending on the assay conditions. It is consistently reported as a potent and selective GAT-1 inhibitor.
Future Directions and Conclusion
The history of N-substituted nipecotic acid derivatives is a compelling example of rational drug design. From the initial identification of nipecotic acid as a GAT inhibitor to the development of the clinically successful antiepileptic drug Tiagabine, this class of compounds has made a significant contribution to neuroscience and medicine.
The journey is far from over. Ongoing research continues to explore the therapeutic potential of these derivatives for a wider range of neurological and psychiatric disorders. The development of highly selective inhibitors for GAT-2, GAT-3, and GAT-4 remains a key objective, as this will allow for a more nuanced modulation of the GABAergic system with potentially fewer side effects. As our understanding of the complexities of the GABAergic system deepens, N-substituted nipecotic acid derivatives will undoubtedly remain a cornerstone of efforts to develop novel and effective treatments for diseases of the central nervous system.
References
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Nipecotic acid - Wikipedia. Available at: [Link]
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Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Available at: [Link]
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Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed. (2016). Available at: [Link]
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Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors - PubMed. Available at: [Link]
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Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed. (1999). Available at: [Link]
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What is the mechanism of Tiagabine Hydrochloride? - Patsnap Synapse. (2024). Available at: [Link]
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Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
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Tiagabine (Gabitril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (2025). Available at: [Link]
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Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed. (2022). Available at: [Link]
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Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. (2013). Available at: [Link]
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2025). Available at: [Link]
-
(±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor | High Purity - BioCrick. Available at: [Link]
-
Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed. (1988). Available at: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC. (2022). Available at: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. (2022). Available at: [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Nipecotic acid – Knowledge and References - Taylor & Francis. Available at: [Link]
-
N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed. (2020). Available at: [Link]
-
Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC. Available at: [Link]
-
Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed. (2019). Available at: [Link]
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Tiagabine (Gabitril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Electrophysiology recording buffers containing nipecotic acid derivatives
Application Note: Electrophysiological Characterization of GABAergic Transmission using Nipecotic Acid Derivatives
Introduction & Scientific Context
The modulation of
To overcome these limitations, lipophilic derivatives such as Tiagabine , NNC-711 , and SKF-89976A were developed.[1] These compounds attach a lipophilic anchor to the nipecotic acid moiety, allowing them to cross membranes and act as non-transportable inhibitors of GAT-1.
This application note provides a validated protocol for preparing recording buffers containing these derivatives and executing whole-cell patch-clamp assays to isolate and quantify GAT-mediated tonic and phasic GABAergic currents.
Chemical & Pharmacological Profile
Understanding the solubility and mechanism of action is prerequisite to buffer formulation.
| Compound | Type | Target | IC50 (GAT-1) | Solubility | Mechanism |
| Nipecotic Acid | Parent | GAT-1 > GAT-3 | ~10-15 µM | Water (High) | Substrate Inhibitor (Can induce heteroexchange) |
| Tiagabine | Derivative | GAT-1 (Selective) | 40-70 nM | DMSO (High), Water (Low) | Non-transportable Blocker |
| NNC-711 | Derivative | GAT-1 (Highly Selective) | ~40 nM | DMSO | Non-transportable Blocker |
| SKF-89976A | Derivative | GAT-1 | ~200-300 nM | DMSO, Water (with sonication) | Non-transportable Blocker |
Critical Mechanistic Insight: Unlike Nipecotic acid, derivatives like Tiagabine do not translocate across the membrane. They lock the transporter in an outward-facing conformation. This prevents the "heteroexchange" phenomenon where intracellular GABA is pumped out in exchange for the inhibitor, which can confound results when using the parent compound.
Buffer Formulation & Preparation
Stock Solution Preparation (The "Solubility Trap")
Many experimental failures stem from precipitation of lipophilic derivatives in aqueous ACSF.
Protocol for Lipophilic Derivatives (Tiagabine, NNC-711, SKF-89976A):
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).[2]
-
Concentration: Prepare a 1000x Stock (e.g., 10 mM stock for a 10 µM final concentration).
-
Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Freeze/thaw cycles degrade these compounds.
-
Dilution: Add the stock to the ACSF immediately before perfusion. Vortex vigorously.
-
Validation Check: The final DMSO concentration must be
0.1% (v/v).[3] At this level, DMSO does not significantly alter GABA-A receptor kinetics.
-
Protocol for Nipecotic Acid (Parent):
-
Solvent: Distilled deionized water (ddH2O).
-
pH Adjustment: Nipecotic acid is acidic. When making high-concentration stocks (e.g., 100 mM), check pH; however, the buffering capacity of ACSF is usually sufficient for final concentrations
1 mM.
External Recording Solution (ACSF)
Target Osmolarity: 300-310 mOsm | pH: 7.4 (Carbogenated)
| Component | Concentration (mM) | Function |
| NaCl | 124.0 | Na+ gradient (Required for GAT function) |
| KCl | 2.5 | Resting potential maintenance |
| NaH2PO4 | 1.2 | pH buffering |
| NaHCO3 | 24.0 | pH buffering (requires 95% O2 / 5% CO2) |
| HEPES | 5.0 | Added stability (Optional but recommended for drug studies) |
| Glucose | 10.0 | Metabolic support |
| CaCl2 | 2.0 | Synaptic transmission |
| MgCl2 | 2.0 | Membrane stability |
| DNQX / APV | 20 µM / 50 µM | Block AMPA/NMDA currents (Isolation) |
Internal Pipette Solution (High Chloride)
Purpose: To create a large driving force for Cl- at negative holding potentials (-70 mV), resulting in inward GABA currents.
-
Composition: 140 mM CsCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. (pH 7.3 with CsOH).
-
Note: Cs+ blocks K+ channels, improving voltage clamp quality.
Visualizing the Mechanism
The following diagram illustrates the synaptic dynamics when using these buffers.
Figure 1: Mechanism of Action. Derivatives block GAT-1 reuptake, increasing extracellular GABA dwell time and concentration.
Experimental Protocol: Isolation of Tonic & Phasic Currents
Step 1: Slice Preparation & Incubation
Prepare acute brain slices (e.g., hippocampus or cortex). Allow slices to recover for at least 1 hour.
-
Expert Tip: GATs are temperature sensitive. While room temperature (RT) recordings are stable, physiological temperature (32-34°C) will show significantly faster uptake kinetics and more dramatic drug effects.
Step 2: Establishing the Baseline
-
Voltage Clamp: Hold cell at -70 mV (using High Cl- internal).
-
Perfusion: Flow ACSF + Glutamate Blockers (DNQX/APV) at 2-3 mL/min.
-
Stability: Record for 5-10 minutes until the holding current (
) and Series Resistance ( ) are stable (<20% fluctuation). -
Record sIPSCs: Capture spontaneous Inhibitory Postsynaptic Currents.
Step 3: Drug Application (The Critical Phase)
-
Switch perfusion to ACSF + Nipecotic Acid Derivative (e.g., 10 µM Tiagabine).
-
Wash-in Time: Lipophilic derivatives penetrate tissue slowly. Allow 10–15 minutes of perfusion.
-
Observation:
-
Tonic Current: Watch for a downward shift in the holding current (inward current) as ambient GABA levels rise and activate extrasynaptic GABA-A receptors.
-
Phasic Current: sIPSCs will show a prolonged decay phase (Tau).
-
Step 4: Validation (The "Self-Validating" Step)
To prove the current shift is GABA-mediated:
-
Apply Bicuculline (10-20 µM) or Picrotoxin (50-100 µM) on top of the nipecotic acid derivative.
-
Result: The holding current should shift back (upward) to the pre-drug baseline, and sIPSCs should vanish.
-
The difference in holding current between the "GAT-blocked" state and the "GABA-A blocked" state represents the Tonic GABA Current .
Workflow Diagram
Figure 2: Experimental Workflow. The validation step with a GABA-A antagonist is mandatory to confirm specificity.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| No shift in Holding Current | Low ambient GABA | GAT blockade only works if GABA is present. In silent slices, add 0.5-5 µM exogenous GABA to the buffer. |
| Precipitation in Bath | "Crash" dilution | Dilute DMSO stock into rapidly stirring ACSF. Do not add stock to static volume. |
| Direct Receptor Activation | High concentration | Warning: Nipecotic acid (parent) at >1 mM can act as a GABA-A agonist.[4][5] Use <100 µM or switch to Tiagabine/NNC-711. |
| Slow Wash-out | Lipophilicity | Tiagabine/NNC-711 wash out very slowly (30+ mins). Treat these as "terminal" experiments or use very long wash times. |
References
-
Borden, L. A., et al. (1994). "Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1."[1][6] European Journal of Pharmacology.
-
Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research.
-
Roepstorff, A., & Lambert, J. D. (1992). "Factors affecting the antiepileptic action of the GABA uptake inhibitor tiagabine in the hippocampus in vitro." Neuroscience Letters.
-
Mager, T., et al. (2020). "BODIPY-labeled ligands for murine GABA transporters." ChemMedChem (Context for derivative solubility and binding).
-
Cammack, J. N., & Schwartz, E. A. (1993). "Ions and mechanisms of the GABA transporter." Journal of Physiology (Mechanistic distinction between substrate and blocker).
Sources
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Establishing Dosing Guidelines for 1-Propylpiperidine-3-carboxylic acid in Rodent Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing appropriate dosing guidelines for the novel compound, 1-Propylpiperidine-3-carboxylic acid, in rodent models. In the absence of published preclinical data for this specific molecule, this guide emphasizes the foundational principles of dose-range finding (DRF) studies. It offers detailed, step-by-step protocols for vehicle selection, dose formulation, administration, and the determination of key toxicological endpoints such as the Maximum Tolerated Dose (MTD). The methodologies described herein are designed to ensure scientific rigor, ethical considerations in animal use, and the generation of reliable, reproducible data to inform subsequent efficacy and safety studies.
Introduction to 1-Propylpiperidine-3-carboxylic acid and the Imperative for a Structured Dosing Strategy
1-Propylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, a class of compounds with diverse biological potential owing to their structural similarity to endogenous molecules. As a novel chemical entity, its pharmacological and toxicological profiles are yet to be characterized. The initial step in evaluating its potential as a therapeutic agent is to establish safe and effective dosing parameters in preclinical animal models.
The primary objective of initial in-vivo studies is not to demonstrate efficacy, but to understand the compound's safety profile and pharmacokinetic behavior. A meticulously designed dose-range finding (DRF) study is therefore the cornerstone of the entire preclinical development program.[1] Such studies are fundamental to identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD), which in turn guide the dose selection for pivotal toxicology and efficacy models.[1][2] This structured approach is not only a scientific necessity but also an ethical obligation to minimize animal use and distress.[3]
Pre-Formulation and Vehicle Selection: The Foundation of Accurate Dosing
Prior to any in-vivo administration, a thorough characterization of the compound's physicochemical properties is essential. The solubility and stability of 1-Propylpiperidine-3-carboxylic acid will dictate the choice of an appropriate vehicle for administration.
2.1 Solubility Assessment Protocol
-
Objective: To determine the solubility of 1-Propylpiperidine-3-carboxylic acid in a panel of common, non-toxic vehicles.
-
Materials:
-
1-Propylpiperidine-3-carboxylic acid
-
Vehicle Panel:
-
Sterile Water for Injection
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
0.5% (w/v) Methylcellulose in sterile water
-
10% (v/v) Dimethyl sulfoxide (DMSO) in saline
-
-
-
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each vehicle.
-
Agitate the solutions at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The vehicle that provides the desired concentration range with the best stability and lowest potential for toxicity should be selected.
-
Causality Behind Experimental Choices: The choice of vehicle is critical as it can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[4] An inappropriate vehicle can lead to poor bioavailability, local irritation, or even direct toxicity, confounding the study results. Starting with aqueous-based vehicles is preferred to minimize physiological disruption.
Designing and Implementing a Dose-Range Finding (DRF) Study
A well-designed DRF study aims to establish a dose-response relationship for toxicity.[1] This is typically achieved by administering escalating doses of the compound and observing for adverse clinical signs.
3.1 Experimental Design and Workflow
The following diagram illustrates a typical workflow for a DRF study.
Caption: Workflow for a Dose-Range Finding (DRF) Study.
3.2 Step-by-Step Protocol for a Single-Dose DRF Study in Mice
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 or CD-1 mice), 8-10 weeks of age. Use both male and female animals.[3]
-
Group Allocation:
-
Group 1: Vehicle Control (n=2 male, 2 female)
-
Group 2: Low Dose (e.g., 10 mg/kg) (n=2 male, 2 female)
-
Group 3: Mid Dose (e.g., 100 mg/kg) (n=2 male, 2 female)
-
Group 4: High Dose (e.g., 1000 mg/kg) (n=2 male, 2 female)
-
Note: Dose selection should be informed by any available in-vitro cytotoxicity data or data from structurally similar compounds. A logarithmic dose escalation (e.g., 10x) is common in initial studies.[1]
-
-
Dose Preparation:
-
On the day of dosing, calculate the required volume of vehicle and mass of 1-Propylpiperidine-3-carboxylic acid for each dose group.
-
Prepare the highest concentration first, then perform serial dilutions to create the lower dose concentrations. This ensures consistency.
-
Ensure the final formulation is homogenous (e.g., a clear solution or a uniform suspension).
-
-
Administration:
-
Acclimate animals to handling for several days prior to dosing.
-
Determine the route of administration based on the intended clinical application (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Oral gavage is a common route for initial screening.[5]
-
Administer a precise volume based on the most recent body weight of each animal. Typical oral gavage volumes for mice are 5-10 mL/kg.[4]
-
-
Post-Dose Monitoring:
-
Observe animals continuously for the first 30 minutes to 4 hours post-dose for any immediate adverse reactions.
-
Record clinical observations (e.g., changes in posture, activity, respiration, signs of pain or distress) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose).
-
Record body weights daily. A weight loss of >15-20% is often considered a key indicator of toxicity.[3]
-
The study duration is typically 7-14 days to observe for delayed toxicity.
-
-
Endpoint and MTD Determination:
Trustworthiness Through Self-Validation: This protocol includes a vehicle control group, which is essential to differentiate any effects of the compound from the stress of the procedure or the vehicle itself. The use of both sexes accounts for potential sex-based differences in metabolism and sensitivity.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate interpretation.
Table 1: Example Data Summary for a Single-Dose DRF Study
| Dose Group (mg/kg) | N (M/F) | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Observations |
| Vehicle | 2/2 | 0/4 | +5.2% | No abnormal findings |
| 10 | 2/2 | 0/4 | +4.8% | No abnormal findings |
| 100 | 2/2 | 0/4 | -2.1% | Mild, transient hypoactivity at 4h |
| 1000 | 2/2 | 1/4 | -15.5% | Severe hypoactivity, piloerection, hunched posture |
Interpretation: In this hypothetical example, the 1000 mg/kg dose level exceeded the MTD due to mortality and significant morbidity. The 100 mg/kg dose level would be considered the MTD. Doses for subsequent studies would be selected at and below this level.
Considerations for Repeat-Dose Studies
Following a single-dose DRF, a repeat-dose study is often necessary to evaluate the potential for cumulative toxicity.
5.1 Signaling Pathway for Decision Making
The decision to proceed from single-dose to repeat-dose studies depends on the initial findings.
Caption: Decision pathway from single-dose to repeat-dose studies.
Conclusion
Establishing dosing guidelines for a novel compound like 1-Propylpiperidine-3-carboxylic acid requires a systematic, evidence-based approach. Lacking specific precedent, researchers must rely on the established principles of preclinical toxicology, beginning with well-designed dose-range finding studies. By carefully selecting vehicles, using a tiered dosing strategy, and meticulously monitoring for clinical signs of toxicity, a safe and informative dose range can be identified. This foundational data is indispensable for the successful design of all subsequent non-clinical studies and is a critical step in the journey of drug development.
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved February 15, 2026, from [Link]
- Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology, 14(3), 305-307.
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved February 15, 2026, from [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved February 15, 2026, from [Link]
- Kulesh, A., et al. (2022). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 13(5), 1335-1353.
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. altasciences.com [altasciences.com]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
Troubleshooting & Optimization
Technical Support Center: 1-Propylpiperidine-3-carboxylic acid Solubility Guide
[1][2]
Subject: Troubleshooting Aqueous Solubility & Formulation
CAS: 783265-23-6 | Parent Scaffold: Nipecotic Acid Derivative Support Tier: Level 3 (Senior Application Scientist)[1][2]
Core Diagnostic: Why It Won't Dissolve
If you are struggling to dissolve 1-Propylpiperidine-3-carboxylic acid in neutral water (pH ~7.0), you are likely encountering the Isoelectric Trap .[1][2]
This molecule is an amphoteric zwitterion .[1] It contains:
-
A Basic Center: The tertiary amine (N-propylpiperidine).[1][2]
-
An Acidic Center: The carboxylic acid at position 3.[1][2][3]
At neutral pH, the amine is protonated (
The Critical Insight:
The isoelectric point (pI) of this molecule is calculated to be approximately pH 7.0 .
Consequently, neutral water is the worst possible solvent for this compound.[1]
Physicochemical Data Summary
| Property | Value (Approx.) | Implication |
| pKa (Acidic) | 3.88 | Below pH 3.8, the carboxylate protonates (becomes neutral).[1][2] |
| pKa (Basic) | ~10.1 | Above pH 10.1, the amine deprotonates (becomes neutral).[1] |
| Isoelectric Point (pI) | ~7.0 | Minimum Solubility Region. |
| LogP (Predicted) | ~0.2 - 0.5 | The propyl chain adds lipophilicity compared to Nipecotic acid (LogP -2.9), increasing the risk of "oiling out" at the pI.[1][2] |
| State | Solid / Zwitterion | High melting point due to ionic crystal lattice.[1][2] |
Visualizing the Solubility Profile
The following diagram illustrates the ionization states and solubility trends relative to pH.
Figure 1: The pH-dependent ionization states. Solubility is highest at the extremes (Blue/Green) and lowest at the center (Red).
Troubleshooting Protocols
Scenario A: Preparing a Stock Solution (Chemical Synthesis/Storage)
Goal: High concentration (>50 mM) for storage.
Protocol:
-
Weigh the target amount of 1-Propylpiperidine-3-carboxylic acid.[1][2]
-
Do not add pure water.
-
Acidic Route (Recommended): Add 1.0 equivalent of 1M HCl.[1][2]
-
Basic Route: Add 1.0 equivalent of 1M NaOH.
-
Dilute to volume with water only after the solid has dissolved in the acid/base.[1]
Scenario B: Preparing a Biological Assay Buffer (pH 7.4)
Goal: Dissolve the compound without killing cells (avoiding extreme pH).
The Problem: If you take the HCl salt (from Scenario A) and add it to a weak buffer (e.g., PBS), the pH will drop. If you neutralize it back to pH 7.0, the compound may precipitate (crash out) because you are forcing it back into the Zwitterionic state.
Protocol:
-
Pre-solubilize: Dissolve the compound in DMSO (Dimethyl sulfoxide) to a high concentration (e.g., 100 mM).[1] The propyl group aids DMSO solubility.[1]
-
Drop-wise Addition: Add the DMSO stock to your assay buffer (e.g., PBS or HEPES) while vortexing rapidly.[1][2]
-
Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay).[1]
-
-
Check for "Oiling Out": Because of the propyl chain, this molecule is more lipophilic than standard nipecotic acid.[1][2] If you see cloudy droplets at pH 7.4, the concentration exceeds the thermodynamic solubility of the zwitterion.
-
Fix: You must lower the working concentration or use a solubilizing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Interactive Troubleshooting Flowchart
Follow this decision tree to resolve your specific issue.
Figure 2: Decision matrix for solubilization based on application constraints.[1]
Frequently Asked Questions (FAQ)
Q: I bought the compound as a "Hydrochloride salt" but it still precipitates in my buffer. Why? A: The "salt" form only guarantees solubility in the bottle.[1][2] Once you add it to a buffer (like PBS pH 7.4), the buffer strips the proton from the nitrogen to maintain pH 7.4. This converts the molecule back into the insoluble zwitterion.[1] You have exceeded the solubility limit of the free acid at that pH.[1] Reduce concentration.
Q: Can I use Ethanol? A: The propyl group improves ethanol solubility compared to bare nipecotic acid, but zwitterions generally have poor solubility in pure organic solvents (like Ethanol or Acetone) because these solvents cannot stabilize the ionic charges effectively.[2] DMSO or Water/Alcohol mixtures are superior.[1]
Q: What is the maximum solubility in PBS? A: While exact experimental data for the propyl derivative is proprietary, analogous N-substituted nipecotic acids typically show a solubility drop from >100 mg/mL (at pH 3) to <5 mg/mL (at pH 7). If you need >5 mM at pH 7.4, you will likely need a co-solvent.[1]
References
-
ChemicalBook. (2024).[1][2] 1-Propylpiperidine-3-carboxylic acid - Properties and Predicted Data. Link
-
National Center for Biotechnology Information (PubChem). (2024).[1][2] Nipecotic acid (Parent Scaffold) - Solubility and pKa Data. PubChem Compound Summary for CID 44827689.[1][5] Link[1]
-
Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous solubility of drugs and drug-like compounds. Molecular Pharmaceutics. (General reference for zwitterion solubility profiles). Link[1]
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pI and zwitterion behavior). Link[1]
Minimizing side reactions in the synthesis of N-substituted nipecotic acids
Technical Support Center: Synthesis of N-Substituted Nipecotic Acids
Welcome to the technical support center for the synthesis of N-substituted nipecotic acid derivatives. Nipecotic acid and its analogs are crucial building blocks in medicinal chemistry, serving as scaffolds for potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2] Their development is vital for treating neurological disorders such as epilepsy.[2] However, the synthesis of these compounds is often plagued by side reactions that can complicate purification and reduce yields.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these synthetic challenges. We will delve into the causality behind common issues and offer robust, validated protocols to minimize side reactions and maximize success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-alkylation of nipecotic acid and its esters.
Question 1: My reaction is producing a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products. How can I improve the selectivity for the desired N-mono-substituted product?
Answer: This phenomenon, known as over-alkylation, is the most common side reaction in the N-alkylation of nipecotic acid.[3][4] It occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine (if starting from a protected nipecotic acid precursor) or the same secondary amine starting material.[4][5]
Here are several strategies to mitigate over-alkylation, ranging from simple procedural adjustments to more involved chemical modifications:
Causality & Strategic Solutions:
-
Stoichiometric Control: The most direct approach is to use a large excess of the nipecotic acid starting material relative to the alkylating agent.[4] This increases the probability that the electrophile will react with the starting amine rather than the more nucleophilic product. While effective, this can be wasteful if the nipecotic acid derivative is valuable.
-
Reaction Condition Optimization:
-
Dilution: Running the reaction at high dilution can disfavor the second alkylation step, which is a bimolecular reaction.
-
Controlled Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.
-
Solvent & Base: The choice of solvent and base is critical. Polar aprotic solvents like DMF, MeCN, or DMSO are generally effective for SN2 reactions.[4] A non-nucleophilic, sterically hindered base can be advantageous. The optimization of stoichiometry, solvent, and base is a key green chemistry approach to avoiding over-alkylation.[3]
-
-
Protective Group Strategy (Recommended for Difficult Cases): For challenging substrates where the above methods fail, converting the amine into a less nucleophilic group is a highly effective strategy.[6] A common approach is N-sulfonylation (e.g., with tosyl chloride). The resulting sulfonamide is less nucleophilic and can be cleanly mono-alkylated. Subsequent removal of the sulfonyl group yields the desired secondary amine.
-
Mechanism: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and preventing a second alkylation event.
-
Below is a decision-making workflow for addressing over-alkylation:
Caption: Troubleshooting workflow for over-alkylation.
Question 2: I'm observing significant decomposition of my target N-substituted nipecotic acid during silica gel chromatography. What might be causing this and how can I prevent it?
Answer: Decomposition on silica gel is a frequent issue, especially for complex nipecotic acid derivatives. The acidic nature of standard silica gel can catalyze degradation pathways. Certain structures, such as those containing allenic spacers, have been reported to be particularly prone to side reactions and decomposition during purification.[7]
Potential Causes and Solutions:
-
Acid-Catalyzed Decomposition: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate basic nitrogen atoms or catalyze hydrolysis of sensitive functional groups.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites. For example, a recent synthesis of nipecotic acid derivatives with allenic spacers successfully used column chromatography pretreated with a mixture of petroleum ether and triethylamine to prevent decomposition.[7]
-
-
Structurally Inherent Instability: Some N-substituted derivatives can undergo intramolecular reactions. A specific example is the reversible 6-endo cyclization of certain nipecotic acid derivatives observed during purification and freeze-drying.[7]
-
Solution: If you suspect inherent instability, minimize the time the compound spends in solution and on the column. Consider alternative purification methods like preparative HPLC with a buffered mobile phase, crystallization, or conversion to a more stable salt form for storage.
-
Question 3: The carboxylic acid group seems to be interfering with my N-alkylation reaction. Should I protect it, and if so, what is the best method?
Answer: Yes, protecting the carboxylic acid is a standard and highly recommended strategy. The free carboxylate can act as a base, interfering with the intended base in your reaction, and can cause solubility issues. The most common approach is to convert it to an ester.[8][9]
Recommended Protocol: Esterification
The ethyl ester is a common choice and can be synthesized via Fischer esterification or by using reagents like thionyl chloride in ethanol. This protection strategy is employed in many syntheses of nipecotic acid derivatives.[9][10]
Deprotection (Saponification):
After successful N-alkylation, the ester is typically hydrolyzed back to the carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a water/alcohol mixture).[7] It is crucial to perform this step at controlled temperatures (e.g., 0 °C to room temperature) to avoid potential side reactions like racemization at the adjacent C3 position.
The overall workflow is visualized below:
Caption: Standard synthetic workflow with protection chemistry.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for the N-alkylation of nipecotic acid esters?
A: The primary methods include:
-
Direct Alkylation with Alkyl Halides/Sulfonates: This is a classic SN2 reaction and is widely used.[3] Success depends heavily on controlling the conditions to prevent over-alkylation as discussed above.
-
Reductive Amination: This involves reacting the nipecotic acid ester with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This method is often very clean and avoids over-alkylation because the intermediate iminium ion is reduced in situ.
-
Transition Metal-Catalyzed Reactions: For less reactive alkylating agents like alcohols, catalytic methods such as "borrowing hydrogen" or "hydrogen autotransfer" using ruthenium or iridium complexes can be employed.[4]
| Method | Typical Electrophile | Key Advantage | Potential Issue |
| Direct Alkylation | Alkyl Halides, Tosylates | Broad substrate scope | Over-alkylation [4] |
| Reductive Amination | Aldehydes, Ketones | Excellent selectivity, no over-alkylation | Limited to substrates available as aldehydes/ketones |
| Catalytic Alkylation | Alcohols | Uses readily available, greener reagents | Requires catalyst screening and optimization[4] |
Q: How does solvent choice impact N-alkylation reactions?
A: The solvent plays a crucial role in SN2 reactions.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): These are generally the best choice.[4] They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it "bare" and highly reactive. This accelerates the reaction rate.
-
Protic Solvents (Ethanol, Water): These can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. However, they are sometimes used for practical or "green" chemistry reasons.[3]
Q: What are the best practices for the final ester hydrolysis (saponification) step?
A: To ensure a high yield of pure product:
-
Temperature Control: Perform the hydrolysis at low temperatures (start at 0 °C) and allow it to slowly warm to room temperature. This minimizes the risk of base-catalyzed epimerization at the C3 position.
-
Monitoring: Track the reaction progress by TLC or LC-MS to avoid prolonged exposure to basic conditions once the starting material is consumed.
-
Workup: After the reaction is complete, carefully acidify the mixture to protonate the carboxylate product. The pH should be adjusted to the isoelectric point of the amino acid to induce precipitation or to optimize extraction. Use a dilute acid (e.g., 1N HCl) and cool the solution in an ice bath during acidification.
-
Purification: The final product can often be purified by recrystallization or, if necessary, by reverse-phase chromatography if it is unstable on normal-phase silica.[7]
Experimental Protocols
Protocol 1: Esterification of (R)-Nipecotic Acid
This protocol describes the formation of the ethyl ester, a common intermediate for subsequent N-alkylation.
-
Suspend (R)-nipecotic acid (1.0 eq) in anhydrous ethanol (EtOH, ~0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction, releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, until the starting material is consumed (monitor by TLC).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude (R)-nipecotic acid ethyl ester hydrochloride can be used directly in the next step or purified further.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Bromide
This protocol provides a starting point for the direct alkylation of the nipecotic acid ester.
-
Dissolve (R)-nipecotic acid ethyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide (R-Br, 1.1 eq).
-
Heat the reaction to 60-80 °C and monitor its progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if the product is sensitive).
Protocol 3: Saponification of N-Substituted Nipecotic Acid Ester
This protocol describes the final deprotection step to yield the target acid.
-
Dissolve the purified N-substituted nipecotic acid ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, ~0.1 M).
-
Cool the solution to 0 °C.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting ester is consumed (typically 2-12 hours).
-
Cool the mixture back to 0 °C and carefully acidify to pH ~6-7 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
References
- ACS Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress.
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. BenchChem.
- Hofmann, J., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
- De Sarro, G., et al. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
- Poelma, S. O., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.
- Poelma, S. O., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- Springer. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Springer.
- YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube.
- PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.
- MDPI. (n.d.). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI.
- Kontogiorgis, C., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. youtube.com [youtube.com]
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- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]
- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-Propylpiperidine-3-carboxylic acid vs Nipecotic acid potency comparison
An In-Depth Comparative Guide to GABA Transporter Inhibition: Nipecotic Acid vs. 1-Propylpiperidine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nipecotic acid, a foundational GABA uptake inhibitor, and its N-substituted derivative, 1-Propylpiperidine-3-carboxylic acid. We will delve into their chemical properties, mechanism of action, comparative potency based on available data and established structure-activity relationships (SAR), and provide a robust experimental protocol for empirical validation.
Introduction: The Critical Role of GABA Transporters
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2][3] The four main GAT subtypes are GAT1, GAT2, GAT3, and BGT1.[4][5]
Dysregulation of GABAergic signaling is implicated in numerous neurological disorders, including epilepsy, anxiety, and other conditions marked by neuronal hyperexcitability.[6][7] Consequently, GATs have become significant targets for therapeutic intervention. Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1] Nipecotic acid is one of the most well-characterized GAT inhibitors, serving as a vital tool in neuropharmacological research and as a scaffold for developing new drugs.[6][7][8] This guide compares this parent compound to 1-Propylpiperidine-3-carboxylic acid, a derivative designed to address some of its inherent limitations.
Chemical Structures and Physicochemical Properties
The fundamental difference between the two molecules is the substitution on the piperidine ring's nitrogen atom. Nipecotic acid (piperidine-3-carboxylic acid) has a secondary amine, whereas 1-Propylpiperidine-3-carboxylic acid features a tertiary amine with an N-propyl group.[9] This seemingly minor modification has significant implications for the compound's physicochemical properties, particularly its lipophilicity.
Caption: Chemical structures of Nipecotic acid and its N-propyl derivative.
The addition of the three-carbon propyl chain increases the molecule's lipophilicity, a critical factor for predicting its ability to cross the blood-brain barrier (BBB). This is quantified in the table below.
| Property | Nipecotic Acid | 1-Propylpiperidine-3-carboxylic acid | Rationale for Change |
| Molecular Formula | C₆H₁₁NO₂[9] | C₉H₁₇NO₂[10] | Addition of a C₃H₆ moiety. |
| Molecular Weight | 129.16 g/mol [9] | 171.24 g/mol [10] | Increased mass from the propyl group. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | 40.5 Ų | The tertiary amine is less polar than the secondary amine. |
| XLogP3 (Lipophilicity) | -1.4 | 1.2 | The alkyl propyl group significantly increases hydrophobicity. |
Mechanism of Action at the GABAergic Synapse
Both compounds are understood to function by inhibiting GATs. By competitively binding to these transporters, they block the reuptake of GABA from the synaptic cleft. This prolongs the presence of GABA in the synapse, allowing it to exert a greater and more sustained inhibitory effect on postsynaptic neurons. GAT1 is considered the predominant GABA transporter in the brain, primarily located on presynaptic neuronal terminals.[4][11]
Caption: Inhibition of GABA reuptake at the synaptic terminal by GAT inhibitors.
Comparative Potency Analysis
The potency of GAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Nipecotic Acid: The Benchmark
Nipecotic acid is a potent inhibitor, particularly of the GAT1 subtype.[8] However, its potency varies across different transporter subtypes and species.
| Transporter Subtype | IC50 (μM) | Source |
| human GAT-1 (hGAT-1) | 8 | Tocris Bioscience[12] |
| rat GAT-2 (rGAT-2) | 38 | Tocris Bioscience[12] |
| human GAT-3 (hGAT-3) | 106 | Tocris Bioscience[12] |
| human BGT-1 (hBGT-1) | 2370 | Tocris Bioscience[12] |
| mouse GAT-1 (mGAT-1) | 2.6 | Cayman Chemical[13] |
| mouse GAT-4 (mGAT-4) | 16 | Cayman Chemical[13] |
1-Propylpiperidine-3-carboxylic acid: A Perspective from SAR
The Causality of N-Substitution: The primary limitation of nipecotic acid as a therapeutic agent is its poor penetration of the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature at physiological pH.[6][7][14] A key strategy to overcome this is to introduce lipophilic groups onto the ring nitrogen. This modification serves two primary purposes:
-
Increased Lipophilicity: Masks the polar secondary amine, increasing the molecule's overall hydrophobicity and facilitating passive diffusion across the BBB.[15]
-
Altered Potency and Selectivity: The N-substituent can interact with the binding pocket of the GATs, potentially increasing binding affinity (potency) and altering selectivity for different GAT subtypes.
Research has shown that introducing lipophilic groups, such as benzhydrol ethers, onto the nitrogen of nipecotic acid can yield compounds with IC50 values for GABA uptake below 1 µM, representing a significant increase in potency.[15] The anticonvulsant drug Tiagabine is a successful example of this strategy, incorporating a large lipophilic substituent on the nipecotic acid scaffold.[7]
Based on these principles, it is hypothesized that 1-Propylpiperidine-3-carboxylic acid will exhibit enhanced lipophilicity and potentially greater potency at GAT-1 compared to its parent compound, nipecotic acid. Empirical testing is required to confirm this hypothesis and to determine its selectivity profile across all GAT subtypes.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
To empirically determine and compare the inhibitory potency of these compounds, a radiolabeled GABA uptake assay is the gold standard. This protocol provides a self-validating system for generating reliable IC50 values.
Objective: To measure the concentration-dependent inhibition of [³H]GABA uptake by test compounds in a cell line stably expressing a specific GABA transporter subtype.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably transfected to express a single murine GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).[16]
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (Tritiated GABA).
-
Unlabeled GABA.
-
Test compounds: Nipecotic acid and 1-Propylpiperidine-3-carboxylic acid, dissolved in an appropriate vehicle (e.g., water or DMSO).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Plate the GAT-expressing HEK-293 cells into 24-well plates and grow to near confluency. The choice of a stable, single-transporter cell line is crucial to isolate the inhibitory effect on a specific GAT subtype.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with pre-warmed assay buffer to remove any residual media components.
-
Inhibitor Pre-incubation: Add assay buffer containing various concentrations of the test compound (e.g., 1-Propylpiperidine-3-carboxylic acid) or vehicle control to the wells. A typical concentration range might span from 1 nM to 100 µM. Pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Start the uptake reaction by adding a mixture of [³H]GABA (as the tracer) and a low concentration of unlabeled GABA. The use of a radiolabel provides a highly sensitive method for quantifying GABA transport.
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes, determined during assay optimization), rapidly terminate the transport process. This is achieved by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold assay buffer. The cold temperature instantly halts all transporter activity.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]GABA taken up by the cells.
-
Data Analysis:
-
Determine non-specific uptake from wells treated with a very high concentration of a known inhibitor (e.g., 1 mM Nipecotic acid).
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Field Insights
This comparative guide illustrates the foundational role of Nipecotic acid as a potent, well-characterized inhibitor of GABA transporters, making it an indispensable research tool. Its primary drawback—poor blood-brain barrier permeability—has driven the development of derivatives.[6][14] A critical consideration when using nipecotic acid in vitro is its potential for off-target effects; at high concentrations (in the millimolar range), it can directly activate GABA-A receptors, which could confound experimental results.[17]
1-Propylpiperidine-3-carboxylic acid represents a logical step in the lead optimization process. The addition of the N-propyl group is a deliberate chemical modification aimed at increasing lipophilicity to improve its drug-like properties, most notably its potential for CNS penetration. While direct potency data is sparse in the literature, the established principles of SAR for this class of compounds strongly suggest it will have a different, and potentially more potent, pharmacological profile than its parent molecule.
For researchers in drug development, the comparison between these two compounds serves as a classic case study in medicinal chemistry: a potent but limited parent scaffold (Nipecotic acid) is systematically modified (as in 1-Propylpiperidine-3-carboxylic acid) to enhance its therapeutic potential. The final determination of potency and selectivity for 1-Propylpiperidine-3-carboxylic acid requires empirical validation using robust methodologies such as the [³H]GABA uptake assay detailed above.
References
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. Available from: [Link]
-
Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. Available from: [Link]
-
GABA transporter - Wikipedia. Wikipedia. Available from: [Link]
-
Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Molecule Origin. Available from: [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]
-
Nipecotic Acid | C6H11NO2 | CID 4498. PubChem - NIH. Available from: [Link]
-
GABA transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
GABA and Glutamate Transporters in Brain. PMC - PubMed Central. Available from: [Link]
-
Inhibitors of the GABA uptake systems. PubMed. Available from: [Link]
-
Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. Available from: [Link]
-
Nipecotic acid - Wikipedia. Wikipedia. Available from: [Link]
-
(±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor. BioCrick. Available from: [Link]
-
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. PubMed. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 17. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of N-Substituted Nipecotic Acids
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: GAT-1 Inhibition, Lipophilic Anchors, and Tiagabine Analogs
Executive Summary: The Evolution of GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Modulation of synaptic GABA levels via the inhibition of GABA Transporter-1 (GAT-1) is a validated strategy for treating epilepsy.
This guide analyzes the transition from Nipecotic Acid , a potent but clinically limited inhibitor, to Tiagabine , a highly effective lipophilic analog. We dissect the Structure-Activity Relationship (SAR) that drove this evolution, specifically the "Lipophilic Anchor" strategy that transforms a simple substrate analog into a high-affinity transport blocker.
The Core Challenge: The Zwitterion Problem
Nipecotic Acid (Parent Compound):
-
Mechanism: Competitive inhibitor of GAT-1.
-
Limitation: It exists as a zwitterion at physiological pH. While it binds the transporter effectively (Ki ≈ 10–14 µM), it cannot passively cross the Blood-Brain Barrier (BBB). Furthermore, it acts as a substrate, meaning it is transported into the cell rather than locking the transporter in an inactive state.
The Solution: N-substitution. Modifying the secondary amine of the piperidine ring serves two purposes:
-
Masking Polarity: Reduces zwitterionic character to improve BBB penetration.
-
Allosteric Reach: Allows the molecule to extend from the substrate binding site (S1) into the extracellular vestibule (S2), creating a "locked" conformation.
SAR Deep Dive: The "Anchor & Chain" Strategy
The success of N-substituted nipecotic acids relies on a tripartite structure: Head Group – Spacer – Lipophilic Tail .
A. The Head Group: (R)-Nipecotic Acid
The (R)-enantiomer of nipecotic acid mimics the conformation of GABA. It binds to the S1 site (deep in the transporter core), interacting with Sodium ion 1 (Na1) and residues such as Tyr60 and Ser295.
-
SAR Rule: The carboxylic acid and the piperidine ring are non-negotiable for GAT-1 recognition. Isosteric replacements (e.g., isonipecotic acid) generally lead to loss of affinity.
B. The Spacer: Critical Distance & Rigidity
The linker connecting the head group to the tail is not merely a bridge; it determines the orientation of the tail in the S2 vestibule.
-
Optimal Length: A 4-carbon chain (butyl/butenyl) is the "sweet spot."
-
2-3 carbons: Too short; the tail clashes with the channel gate.
-
5+ carbons: Too flexible; entropy penalty reduces binding affinity.
-
-
Rigidity: An alkene (double bond) or alkyne (triple bond) spacer improves potency over a flexible alkyl chain by restricting the conformational space.
-
Example: The cis- or trans-butenyl spacer in Tiagabine derivatives is critical for positioning the aromatic rings.
-
C. The Lipophilic Tail: The "Anchor"
This is the differentiator between a micromolar inhibitor and a nanomolar drug.
-
Mechanism: The bulky lipophilic group (e.g., diphenyl, dithienyl) binds in the S2 extracellular vestibule . This prevents the transporter from closing its outer gate, effectively "jamming" the door open.
-
Optimization:
-
Phenyl vs. Thienyl: The dithienyl group (found in Tiagabine) offers slightly better lipophilicity and pi-stacking interactions compared to the diphenyl group (SK&F 89976A).
-
Simple Alkyls Fail: An N-methyl or N-ethyl group (as seen in N-methyl-nipecotic acid) is too small to reach the S2 site. It improves BBB permeability slightly but does not improve potency significantly compared to the "Anchor" analogs.
-
Comparative Performance Data
The following table contrasts the parent compound with key N-substituted derivatives, highlighting the dramatic shift in potency driven by the SAR described above.
| Compound | Structure Description | GAT-1 IC50 (µM) | BBB Permeability | Mechanism Note |
| (R)-Nipecotic Acid | Parent amino acid | ~14.0 | Poor | Transported substrate; no locking mechanism. |
| N-Methyl Nipecotic Acid | Simple alkyl derivative | ~10.0 | Moderate | Competitive inhibitor; lacks S2 anchor interaction. |
| SK&F 89976A | N-(4,4-diphenyl-3-butenyl) | 0.13 – 0.70 | Good | Prototype Anchor: First generation "locked" inhibitor. |
| Tiagabine | N-(4,4-dithienyl-3-butenyl) | 0.04 – 0.07 | Excellent | Market Leader: Optimized lipophilicity and S2 binding. |
| NO-711 | N-substituted Guvacine | ~0.04 | Good | Uses a different head group (Guvacine) but same anchor strategy. |
Scientist's Note: IC50 values can vary based on [3H]-GABA concentration and cell line (HEK293 vs. Synaptosomes). The values above represent consensus ranges from seminal literature (e.g., Braestrup et al., Borden et al.).
Mechanistic Visualization
The following diagram illustrates the logical flow of the SAR optimization and the resulting binding mechanism.
Figure 1: The SAR optimization pathway transforming Nipecotic Acid into Tiagabine.
Experimental Protocol: [3H]-GABA Uptake Assay
To validate the potency of N-substituted derivatives, the [3H]-GABA uptake assay is the standard. This protocol ensures reliability by measuring the specific inhibition of GAT-1.
Materials
-
Cell Line: HEK293 cells stably expressing human GAT-1 (hGAT-1) or rat brain synaptosomes.
-
Radioligand: [3H]-GABA (Specific Activity: ~80 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Non-specific Control: 1 mM Nipecotic Acid or 100 µM Tiagabine (to define background).
Workflow
-
Preparation: Resuspend cells/synaptosomes in KRH buffer.
-
Pre-incubation: Incubate aliquots (e.g., 100 µL) with the test compound (concentration range: 1 nM to 100 µM) for 10 minutes at 37°C.
-
Why? Allows the inhibitor to equilibrate with the S2 vestibule before substrate competition begins.
-
-
Initiation: Add [3H]-GABA (final concentration 10–30 nM) and incubate for 3–5 minutes .
-
Critical Step: Keep incubation time short to measure initial velocity of uptake, preventing saturation artifacts.
-
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
Conclusion
The SAR of N-substituted nipecotic acids demonstrates a classic medicinal chemistry triumph: converting a hydrophilic substrate into a lipophilic inhibitor. By attaching a 4-carbon alkenyl spacer and a bulky aromatic tail (dithienyl/diphenyl) to the nipecotic acid nitrogen, researchers created compounds like Tiagabine that possess nanomolar affinity and excellent BBB permeability.
For current drug development, this "Anchor & Chain" model remains the template for designing next-generation inhibitors for other SLC6 transporters (e.g., GAT-3, GlyT1), proving that peripheral modifications can drastically alter the pharmacological profile of a core scaffold.
References
-
Braestrup, C., et al. (1990). (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier.Journal of Neurochemistry. Link
-
Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, and related compounds: Structure-activity relationships for inhibition of GABA uptake.[1]European Journal of Pharmacology. Link
-
Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[1][2][3][4][5][6] Structure-activity studies of N-substituted nipecotic acid derivatives.Journal of Medicinal Chemistry. Link
-
Skovstrup, S., et al. (2010).[1] Molecular basis for the inhibition of GAT1 by nipecotic acid and tiagabine.[1][7][8]Journal of Medicinal Chemistry. Link
-
Mager, T., et al. (2022). Cryo-EM structure of the human GAT1 transporter in complex with tiagabine.[7][9][10]Nature. Link
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Introduction: The Analytical Imperative for N-propylnipecotic Acid
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-propylnipecotic Acid: A Comparative Analysis for Researchers
N-propylnipecotic acid, a derivative of the GABA uptake inhibitor nipecotic acid, represents a class of compounds with significant interest in neuroscience and drug development.[1] As with any pharmacologically active agent, its unambiguous identification and quantification in complex biological matrices are paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the cornerstone for such analyses due to its exceptional sensitivity and specificity.
The utility of MS/MS, however, is fundamentally dependent on a thorough understanding of the compound's fragmentation behavior under specific ionization and collision conditions. The fragmentation pattern serves as a unique chemical fingerprint, enabling confident structural elucidation and the development of robust quantitative methods, such as Multiple Reaction Monitoring (MRM).
This guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth analysis of the predicted mass spectrometry fragmentation patterns of N-propylnipecotic acid. We will explore the likely fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), grounding our predictions in established chemical principles and comparative data from structurally similar molecules. By explaining the causality behind these fragmentation routes, this guide aims to equip scientists with the foundational knowledge to develop and interpret mass spectrometric data for this important class of molecules.
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The structure of N-propylnipecotic acid—featuring a carboxylic acid, a tertiary amine within a piperidine ring, and an N-propyl group—presents several predictable sites for fragmentation. The ionization method employed will significantly influence the initial ion formed and its subsequent dissociation pathways.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
In positive-ion ESI, N-propylnipecotic acid (Molecular Weight: 171.24 g/mol ) will readily accept a proton, primarily at the tertiary amine, to form the protonated molecule [M+H]⁺ at an m/z of 172.2. The fragmentation of this precursor ion via Collision-Induced Dissociation (CID) is expected to be dominated by losses related to the carboxylic acid group and cleavages around the piperidine ring.
Key Predicted ESI Fragmentation Pathways:
-
Loss of Water (H₂O): A common initial fragmentation step for protonated carboxylic acids is the neutral loss of water (18.01 Da), leading to the formation of a stable acylium ion at m/z 154.2.[2]
-
Loss of Formic Acid (CH₂O₂): The combined loss of water and carbon monoxide (CO), often observed as a concerted loss of formic acid (46.01 Da), is also highly probable. This would yield a fragment ion at m/z 126.2. This pathway is a well-documented fragmentation route for α-amino acids.[2]
-
Alpha-Cleavage of the N-propyl Group: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines.[3] This can result in the loss of an ethyl radical (•C₂H₅, 29.04 Da) to produce an ion at m/z 143.2, or the loss of ethene (C₂H₄, 28.03 Da) via a rearrangement to produce an ion at m/z 144.2.
-
Ring Opening and Fission: Cyclic structures can undergo complex ring-opening mechanisms upon energetic activation.[4][5] Following protonation, the piperidine ring may open, leading to subsequent cleavages that produce a series of immonium ions. A key diagnostic fragment would likely arise from the cleavage of the bond between the carboxyl-substituted carbon and the adjacent ring carbon, leading to characteristic product ions.
Diagram: Predicted ESI-MS/MS Fragmentation of N-propylnipecotic Acid
Caption: Predicted major fragmentation pathways for N-propylnipecotic acid under EI.
Comparative Analysis with Structural Analogs
To better understand the predicted fragmentation, it is instructive to compare it with the known fragmentation of its parent structure, pipecolic acid, and the related cyclic amino acid, proline.
| Compound | Key Structural Feature | Dominant Fragmentation Characteristic | Rationale |
| N-propylnipecotic Acid | Tertiary amine, N-propyl group | Alpha-cleavage: Loss of •C₂H₅ (EI) or C₂H₄ (ESI). | The N-propyl group provides a primary site for charge-remote fragmentation (EI) or rearrangement (ESI). |
| Pipecolic Acid | Secondary amine, six-membered ring | "Pipecolic Acid Effect": Cleavage C-terminal to the residue in peptides. As an individual molecule, loss of H₂O and CO is prominent. | The six-membered ring is more flexible than proline's, allowing conformations that favor proton transfer to the C-terminal amide bond in peptides. [6] |
| Proline | Secondary amine, five-membered ring | "Proline Effect": Cleavage N-terminal to the residue in peptides. Ring fission is also common. | The rigid five-membered ring restricts peptide backbone rotation, making the N-terminal amide bond more susceptible to cleavage. [6][7] |
This comparison highlights that while all three share a cyclic amine structure, the N-substitution on N-propylnipecotic acid introduces a new, highly favored fragmentation channel (alpha-cleavage) that will likely dominate its mass spectrum, particularly under EI conditions.
Experimental Protocol: A Self-Validating Workflow for Fragmentation Analysis
This protocol outlines a robust procedure for acquiring high-resolution fragmentation data for N-propylnipecotic acid using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).
Materials and Reagents
-
N-propylnipecotic acid standard (≥98% purity)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid (≥99%)
-
Calibrant solution for mass spectrometer
Sample Preparation
-
Prepare a 1 mg/mL stock solution of N-propylnipecotic acid in LC-MS grade water.
-
Perform serial dilutions from the stock solution to create a working solution of 1 µg/mL in 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation for positive-ion ESI.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
LC-MS/MS Methodological Parameters
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 2% B, hold for 1 min, ramp to 98% B over 5 min, hold for 2 min, return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode 1 (MS Scan): Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 172.2.
-
Acquisition Mode 2 (Tandem MS - MS/MS):
-
Select the [M+H]⁺ ion (m/z 172.2) as the precursor for fragmentation.
-
Perform a collision energy ramp (e.g., 10-40 eV). This is a self-validating step; observing the appearance and disappearance of different fragment ions as collision energy increases helps to establish the fragmentation pathway and precursor-product relationships. [8] * Acquire product ion spectra with high resolution (<5 ppm mass accuracy) to enable confident elemental composition determination of fragments.
-
-
Data Analysis
-
Process the acquired data using the instrument's software.
-
Identify the exact mass of the precursor and all major fragment ions.
-
Use the software's formula calculator to propose elemental compositions for each fragment ion based on its high-resolution mass.
-
Correlate the observed neutral losses with chemically plausible fragmentation mechanisms as outlined in this guide.
Diagram: Experimental Workflow for Fragmentation Analysis
Caption: Step-by-step workflow for the analysis of MS fragmentation patterns.
Conclusion
A detailed understanding of the mass spectrometric fragmentation of N-propylnipecotic acid is essential for its reliable detection and quantification. Based on established chemical principles, its fragmentation is predicted to be driven by key structural features: the carboxylic acid, the N-propyl group, and the piperidine ring. Under ESI conditions, fragmentation is likely initiated by the facile loss of water and/or formic acid. In contrast, the high-energy EI technique is predicted to produce a dominant base peak at m/z 142.1 resulting from alpha-cleavage and the loss of an ethyl radical.
By comparing these predicted patterns with those of related compounds and employing the rigorous experimental workflow detailed here, researchers can confidently elucidate the fragmentation pathways of N-propylnipecotic acid and its analogs. This knowledge is not merely academic; it is the critical foundation for developing sensitive, specific, and robust bioanalytical methods essential for advancing drug discovery and development programs.
References
- The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC. (n.d.). National Center for Biotechnology Information.
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O'Hair, R. A. J., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed. Retrieved February 15, 2026, from [Link]
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Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
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Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Lee, Y. J., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Retrieved February 15, 2026, from [Link]
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Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Retrieved February 15, 2026, from [Link]
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Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions | Journal of the American Society for Mass Spectrometry. (2023). American Chemical Society Publications. Retrieved February 15, 2026, from [Link]
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Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). GCRIS. Retrieved February 15, 2026, from [Link]
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Collision-Induced Dissociation of the Ag+-Proline Complex: Fragmentation Pathways and Reaction MechanismsA Synergy between Experiment and Theory | The Journal of Physical Chemistry B. (2001). American Chemical Society Publications. Retrieved February 15, 2026, from [Link]
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Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). University of Regensburg. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved February 15, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 15, 2026, from [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (2019). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). MDPI. Retrieved February 15, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-Platteville. Retrieved February 15, 2026, from [Link]
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Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. Retrieved February 15, 2026, from [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Springer. Retrieved February 15, 2026, from [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2025). SciELO. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the GAT-1 vs. GAT-3 Selectivity of 1-Propylpiperidine-3-carboxylic acid (N-propylnipecotic acid)
This guide provides an in-depth comparison of the inhibitory activity of 1-Propylpiperidine-3-carboxylic acid, also known as N-propylnipecotic acid, against two critical subtypes of the γ-aminobutyric acid (GABA) transporter family: GAT-1 and GAT-3. We will explore the quantitative differences in selectivity, the functional implications of this selectivity based on transporter localization, and the gold-standard experimental protocols required to validate these findings in your own research.
Introduction: The Critical Role of GABA Transporters in Neuromodulation
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is fundamental for maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated not by enzymatic degradation, but by reuptake into presynaptic neurons and surrounding glial cells.[2] This crucial process is mediated by a family of four distinct sodium- and chloride-dependent transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[3][4]
GAT-1 and GAT-3 are the most prevalent subtypes in the CNS.[5] However, their distinct cellular localizations—GAT-1 being predominantly neuronal and GAT-3 primarily astrocytic—mean that they play different roles in shaping GABAergic signaling.[6][7][8] Consequently, the development of subtype-selective inhibitors is a key strategy in neuroscience research and for the therapeutic management of conditions like epilepsy and other neurological disorders.[3][6][9]
1-Propylpiperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-known competitive inhibitor of GABA uptake.[3][10] Understanding its specific inhibitory profile against GAT-1 and GAT-3 is essential for its application as a precise pharmacological tool.
Quantitative Comparison of GAT-1 vs. GAT-3 Inhibition
The selectivity of a compound is best understood through a direct comparison of its inhibitory potency (typically measured as an IC50 value) at each transporter subtype. While data for the N-propyl derivative specifically can be inferred from the broader class of N-substituted nipecotic acids, the parent compound, (±)-Nipecotic acid, provides a foundational baseline for its selectivity profile.
Experimental data demonstrates that the nipecotic acid scaffold has a clear intrinsic preference for the GAT-1 transporter over the GAT-3 subtype.
| Compound | Transporter Subtype | IC50 Value (µM) | Selectivity (GAT-3 IC50 / GAT-1 IC50) |
| (±)-Nipecotic acid | Human GAT-1 | 8 | ~13-fold |
| Human GAT-3 | 106 | ||
| Rat GAT-2 | 38 | ||
| Human BGT-1 | 2370 |
Table 1: Inhibitory potency of (±)-Nipecotic acid against human and rat GABA transporter subtypes. Data sourced from Tocris Bioscience.[10]
Interpretation and Field Insights:
The ~13-fold greater potency of nipecotic acid for GAT-1 over GAT-3 is significant.[10] This indicates that at lower concentrations, the compound will preferentially inhibit the neuronal GAT-1 transporter. The addition of the N-propyl group, a small lipophilic moiety, is a common strategy in medicinal chemistry to enhance potency and modulate selectivity among GAT subtypes.[1][11] While specific IC50 values for the N-propyl derivative require direct experimental validation (as outlined in Section 4), the established structure-activity relationships for this class of molecules suggest it would retain, and potentially enhance, this GAT-1 preference.
This GAT-1 selectivity has profound functional consequences. Inhibiting the neuronally-located GAT-1 primarily affects the clearance of GABA from the synaptic cleft, prolonging the duration of phasic (synaptic) inhibition.[7] In contrast, inhibiting the astrocytic GAT-3 transporter has a greater impact on extrasynaptic or "ambient" GABA levels, which mediate tonic inhibition.[7][12] Therefore, 1-Propylpiperidine-3-carboxylic acid is expected to act primarily by extending the lifetime of synaptically released GABA.
Gold-Standard Experimental Protocols
To empirically determine and validate the selectivity of 1-Propylpiperidine-3-carboxylic acid, two complementary methodologies are essential: a direct biochemical binding assay and a functional electrophysiological assay.
Protocol 1: [³H]GABA Uptake Inhibition Assay
This in vitro assay is the cornerstone for determining inhibitor potency (IC50) at specific transporter subtypes in an isolated system.
Causality and Rationale: By using cell lines that are engineered to express only a single GAT subtype (e.g., human GAT-1 or GAT-3), we can directly measure the compound's effect on that specific transporter without confounding activity from other subtypes. The use of radiolabeled GABA ([³H]GABA) provides a highly sensitive and quantitative measure of transporter function.[5][13][14]
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells that stably express either full-length human GAT-1 (hGAT-1) or human GAT-3 (hGAT-3). Culture in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS and a selection antibiotic (e.g., G418) to ensure continued transporter expression.
-
Plate the cells into 96-well microplates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.[14]
-
-
Assay Execution:
-
On the day of the experiment, gently wash the cell monolayers twice with 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[5]
-
Prepare serial dilutions of 1-Propylpiperidine-3-carboxylic acid in the assay buffer. Also prepare solutions for positive controls (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3) and a vehicle control.
-
Add 50 µL of the test compound dilutions to the wells.
-
Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM final concentration).[14]
-
Incubate the plate at room temperature for a short, defined period (e.g., 3-10 minutes) to measure the initial rate of uptake.
-
-
Termination and Quantification:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with 150 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.
-
-
Data Analysis (Self-Validating System):
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a non-specific uptake control (100% inhibition, determined in the presence of a saturating concentration of a potent inhibitor like Tiagabine).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces GABA uptake by 50%.
-
The ratio of IC50 (GAT-3) / IC50 (GAT-1) provides the selectivity index.
-
Sources
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A Senior Application Scientist's Guide to Reference Standards for 1-Propylpiperidine-3-carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the precise and accurate characterization of novel chemical entities is paramount. 1-Propylpiperidine-3-carboxylic acid, a substituted piperidine derivative, holds potential as a valuable building block in the synthesis of new therapeutic agents. Its analysis, therefore, demands robust and reliable methodologies, underpinned by the use of well-characterized reference standards. This guide provides an in-depth comparison of analytical techniques and reference standards for the comprehensive analysis of 1-Propylpiperidine-3-carboxylic acid, empowering researchers to make informed decisions in their experimental design and quality control processes.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 1-Propylpiperidine-3-carboxylic acid analysis, a certified reference standard is indispensable for:
-
Method Validation: Establishing the accuracy, precision, linearity, and specificity of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Accurately determining the purity of synthesized batches of 1-Propylpiperidine-3-carboxylic acid and identifying potential impurities.
-
Quantitative Analysis: Ensuring the precise measurement of the compound's concentration in various matrices, from reaction mixtures to biological samples.
While certified reference materials for 1-Propylpiperidine-3-carboxylic acid may not be universally available from all major pharmacopeias, several chemical suppliers offer this compound with varying purity grades. It is crucial for the end-user to perform a thorough characterization of any purchased material intended for use as a reference standard.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for 1-Propylpiperidine-3-carboxylic acid is dictated by the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation. This section compares the three most pertinent analytical methodologies: HPLC, GC-MS, and NMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei for structural information. |
| Primary Use | Quantitative analysis, purity determination, and impurity profiling. | Identification and quantification of volatile and semi-volatile compounds, impurity identification. | Structural elucidation and absolute purity determination (qNMR). |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile or can be made volatile through derivatization. | Soluble in a deuterated solvent. |
| Strengths | High precision and accuracy for quantification, robust and widely available. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Provides unambiguous structural information, can determine absolute purity without a specific reference standard of the analyte. |
| Limitations | May require a chromophore for UV detection; derivatization might be necessary. | Not suitable for non-volatile compounds, derivatization can introduce errors. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of 1-Propylpiperidine-3-carboxylic acid using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantitative Analysis
This method is designed as a stability-indicating assay, capable of separating 1-Propylpiperidine-3-carboxylic acid from its potential degradation products and synthesis-related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (due to the carboxylic acid end absorption) or Evaporative Light Scattering Detector (ELSD) for better sensitivity if a UV chromophore is absent.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Propylpiperidine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation (Trustworthiness):
To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. This includes assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and stressed samples (acid, base, peroxide, heat, light) to show that no interfering peaks co-elute with the main peak.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of scatter between a series of measurements. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Caption: HPLC analysis workflow for 1-Propylpiperidine-3-carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis of 1-Propylpiperidine-3-carboxylic acid. Due to the low volatility of the carboxylic acid, a derivatization step is necessary.
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Data Analysis:
The identification of impurities is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
Caption: GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR provides definitive structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of a reference standard.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-Propylpiperidine-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the propyl group protons (a triplet for the terminal methyl, and two multiplets for the methylene groups).
-
Complex multiplets for the piperidine ring protons.
-
A downfield signal for the carboxylic acid proton (which may be broad and exchangeable with D₂O).
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).
-
Signals for the carbons of the piperidine ring.
-
Signals for the carbons of the propyl group.
Quantitative NMR (qNMR):
For determining the absolute purity, a certified internal standard with a known purity is added to the sample.
-
Accurately weigh the 1-Propylpiperidine-3-carboxylic acid sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
The purity of the sample is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.
Caption: NMR spectroscopy workflow for structural analysis and purity determination.
Comparative Analysis with an Alternative Standard: Piperidine-3-carboxylic acid
To provide a practical comparison, we can analyze 1-Propylpiperidine-3-carboxylic acid against its parent compound, Piperidine-3-carboxylic acid. This comparison is useful for demonstrating the selectivity of the developed analytical methods.
| Property | 1-Propylpiperidine-3-carboxylic acid | Piperidine-3-carboxylic acid |
| Molecular Formula | C₉H₁₇NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 171.24 g/mol | 129.16 g/mol |
| Expected HPLC Retention | Later elution due to increased hydrophobicity from the propyl group. | Earlier elution. |
| Expected GC-MS (derivatized) | Higher molecular weight fragments in the mass spectrum. | Lower molecular weight fragments. |
| ¹H NMR | Additional signals corresponding to the propyl group. | Absence of propyl group signals. |
By analyzing a mixture of these two compounds, the resolution and specificity of the chromatographic methods can be effectively demonstrated.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The use of a well-characterized internal standard in qNMR provides an absolute measure of purity, which can then be used to qualify the primary reference standard for HPLC and GC-MS. The cross-validation of results obtained from these orthogonal techniques (chromatography and spectroscopy) provides a high degree of confidence in the analytical data. For instance, impurities identified by GC-MS can be targeted for quantification by the validated HPLC method.
Conclusion
The reliable analysis of 1-Propylpiperidine-3-carboxylic acid is achievable through the systematic application of modern analytical techniques. This guide provides a comprehensive framework for researchers to establish robust analytical methods for this important synthetic building block. By understanding the principles and practical considerations of HPLC, GC-MS, and NMR, and by employing well-characterized reference standards, scientists can ensure the quality and integrity of their research and development efforts.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link][1]
Sources
Comparative Pharmacokinetics of Piperidine-3-Carboxylic Acid Analogs
Executive Summary
Piperidine-3-carboxylic acid (Nipecotic Acid) represents a foundational scaffold in the development of GABAergic therapeutics. While it is a potent inhibitor of GABA uptake in vitro, its clinical utility is nullified by its inability to cross the blood-brain barrier (BBB) due to its zwitterionic, hydrophilic nature.
This guide analyzes the pharmacokinetic (PK) evolution from the parent compound to its lipophilic analogs, most notably Tiagabine . It details the structural modifications required to hijack BBB transport mechanisms, compares their ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and provides validated experimental protocols for assessing these parameters in a drug discovery setting.
Chemical Landscape & Structural Logic
The core challenge in this drug class is the "GABA Paradox" : The zwitterionic amino acid structure required for receptor/transporter recognition is the exact feature that prevents BBB permeation.
| Compound | Structure / Modification | Primary Target | BBB Penetration | Key PK Feature |
| Nipecotic Acid | Parent scaffold (Piperidine-3-carboxylic acid) | GAT-1 (GABA Transporter 1) | Negligible | Zwitterionic; requires direct intracerebral injection for effect. |
| Guvacine | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | GAT-1 | Negligible | Unsaturated analog of nipecotic acid; similar poor PK profile. |
| SK&F 89976-A | N-(4,4-diphenyl-3-butenyl) derivative | GAT-1 | High | Lipophilic "anchor" allows passive diffusion; prototype for tiagabine. |
| Tiagabine | (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl] nipecotic acid | GAT-1 | High | Optimized lipophilic anchor; ~90% oral bioavailability; clinically approved. |
Visualizing the Structure-PK Relationship
Figure 1: The addition of a lipophilic diaryl-alkenyl tail (as seen in Tiagabine) transforms the membrane-impermeable Nipecotic Acid into a BBB-penetrant drug.
Comparative Pharmacokinetic Analysis
Absorption & Bioavailability
-
Nipecotic Acid: Oral bioavailability is functionally irrelevant for CNS targets because systemic absorption does not lead to brain exposure.
-
Tiagabine: Rapidly and nearly completely absorbed after oral administration (
45–90 min in fasting state). The lipophilic thienyl tail facilitates rapid transit across the gastrointestinal epithelium.
Distribution & Protein Binding
-
Nipecotic Acid: Low volume of distribution (
) restricted largely to extracellular water. -
Tiagabine: High plasma protein binding (96%), primarily to albumin and
-acid glycoprotein. Despite this, the free fraction is sufficient to equilibrate across the BBB rapidly.
Metabolism (The Stability Trade-off)
-
Nipecotic Acid: Remarkably stable in vivo. Studies in rabbit retina show minimal degradation over 60 hours.[1] It is excreted largely unchanged, meaning its lack of efficacy is purely a transport failure, not a metabolic one.
-
Tiagabine: The lipophilic anchor that solves the transport problem introduces a metabolic liability. It is extensively metabolized by hepatic CYP3A4 (oxidation of the thiophene ring).
-
Clinical Implication: Tiagabine clearance is significantly accelerated by enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin), reducing its half-life from ~7 hours to 2–3 hours.
-
Excretion
-
Nipecotic Acid: Renal excretion of unchanged drug.
-
Tiagabine: <2% excreted unchanged in urine. Elimination is primarily via biliary/fecal routes as metabolites.
Summary Data Table
| Parameter | Nipecotic Acid | Tiagabine | SK&F 89976-A |
| LogP (Lipophilicity) | -2.3 (Hydrophilic) | ~3.5 (Lipophilic) | ~3.8 (Lipophilic) |
| BBB Permeability | Low (< 0.1%) | High | High |
| Oral Bioavailability | Poor | ~90% | High (Rat data) |
| Plasma Protein Binding | Low | 96% | High |
| Metabolism | Minimal / None | Extensive (CYP3A4) | Extensive |
| Elimination Half-life | ~5h (Vitreous) | 5–9 hours | ~4 hours (Rat) |
Experimental Protocols
As a Senior Scientist, you must validate these PK parameters using robust assays. Below are two critical protocols: one for determining BBB permeability (PAMPA) and one for functional potency ([³H]-GABA Uptake).
Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Purpose: To predict passive BBB penetration of novel analogs without using animals.
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm pore).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Workflow:
-
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 mins for solvent evaporation/impregnation.
-
Donor Preparation: Dissolve test compounds (Nipecotic acid analogs) in PBS + 5% DMSO to a final concentration of 10 mM. Add 150 µL to Donor wells.
-
Acceptor Preparation: Add 300 µL of PBS (blank) to Acceptor wells.
-
Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy (or LC-MS/MS for higher sensitivity).
-
Calculation:
Where is effective permeability, is filter area, is volume, and is time.
Protocol B: [³H]-GABA Uptake Assay (Functional Potency)
Purpose: To ensure that structural modifications for PK do not destroy the pharmacodynamic (PD) affinity for GAT-1.
Materials:
-
Cells: HEK-293 cells stably expressing human GAT-1 (or fresh rat brain synaptosomes).
-
Radioligand: [³H]-GABA (Specific Activity: 30–80 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates coated with Poly-D-Lysine. Culture overnight. -
Pre-incubation: Wash cells 2x with warm KRH. Add 150 µL KRH containing the test analog (e.g., Tiagabine, 0.1 nM – 100 µM). Incubate 10 mins at 37°C.
-
Uptake Initiation: Add 50 µL of [³H]-GABA (final concentration 10 nM) + unlabeled GABA (total 5 µM).
-
Transport Phase: Incubate for precisely 5 minutes at 37°C. (Note: Keep time short to measure initial rate).
-
Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH (stops transport immediately).
-
Lysis: Add 1% SDS or 0.1M NaOH to lyse cells.
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
-
Data Analysis: Plot % Uptake vs. Log[Concentration] to determine
.
Mechanistic Workflow Diagram
The following diagram illustrates the experimental pipeline for validating a new nipecotic acid analog.
Figure 2: Step-by-step validation pipeline for GABA uptake inhibitors, filtering candidates by BBB permeability and receptor affinity before in vivo testing.
References
-
Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor.European Journal of Pharmacology . Link
-
Wahab, A., et al. (2009).[2] Effects of gamma-aminobutyric acid (GABA) agonists and a GABA uptake inhibitor on pharmacoresistant seizure like events.[2]Epilepsy Research .[2] Link
-
Larsson, O. M., et al. (1988). Kinetic characterization of inhibition of gamma-aminobutyric acid uptake into cultured neurons and astrocytes by 4,4-diphenyl-3-butenyl derivatives of nipecotic acid and guvacine.Journal of Neurochemistry .[3] Link
-
Gustavson, L. E., & Mengel, H. B. (1995). Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses.Epilepsia .[4] Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).European Journal of Medicinal Chemistry . Link
Sources
- 1. Metabolism of [3H]nipecotic acid in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Effect of nipecotic acid, a gamma-aminobutyric acid transport inhibitor, on the turnover and release of gamma-aminobutyric acid in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the in vivo effects of gabapentin by vigabatrin and SKF89976A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Safety Protocol: 1-Propylpiperidine-3-carboxylic Acid
CAS Number: 783265-23-6 Synonyms: 1-Propylnipecotic acid; N-Propylpiperidine-3-carboxylic acid Molecular Formula: C₉H₁₇NO₂ Physical State: Solid (Zwitterionic character typically confers high melting points to amino acid derivatives)[1]
Executive Safety Summary
Directive: Treat 1-Propylpiperidine-3-carboxylic acid as a bioactive irritant with potential acute toxicity.[1]
While specific toxicological data for this exact isomer is limited, structural analogs (nipecotic acid derivatives) exhibit significant mucosal, dermal, and ocular irritation (H315, H319, H335).[1] As a piperidine derivative, it possesses basic nitrogen functionality, potentially forming zwitterions with the carboxylic acid, which reduces volatility but increases the risk of electrostatic dust adhesion during weighing.[1]
Core Hazard Profile:
-
Skin/Eye: Causes serious irritation.[1][2][3][4][5] Potential for chemical burns if prolonged contact occurs under occlusion.[1]
-
Inhalation: Dust is highly irritating to the upper respiratory tract.[1]
-
Reactivity: Incompatible with strong oxidizing agents.[1][6][7]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all personnel handling this compound in quantities >10 mg.
| Protection Zone | Recommended Equipment | Technical Specification / Causality |
| Ocular | Chemical Safety Goggles (Not just glasses) | Standard: ANSI Z87.1 (US) or EN 166 (EU).[1] Why: Fine powders drift.[1] Safety glasses with side shields are insufficient against airborne particulates or splashes during dissolution.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white/blue).Outer Layer: 5-6 mil (0.14 mm) Nitrile (contrasting color).Why: Piperidine derivatives can permeate latex.[1] Double gloving provides a visual breach indicator and allows immediate outer glove removal upon contamination.[1] |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity: 100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator.Why: Prevention of sensitization.[1] Inhaling amine salts can trigger long-term respiratory sensitization.[1] |
| Body | Lab Coat + Tyvek Sleeves | Material: 100% Cotton or Nomex (Fire Resistant).Why: Synthetic blends can melt into skin if a solvent fire occurs during reaction setup.[1] Tyvek sleeves protect wrists (the gap between glove and coat).[1] |
Operational Handling Protocol
Phase A: Reception & Storage[1]
-
Inspection: Upon receipt, inspect the septum/cap for crystallization.[1] White crusts indicate potential moisture ingress or degradation.[1]
-
Environment: Store at 2-8°C under inert gas (Argon/Nitrogen). Piperidine rings are susceptible to slow oxidation (N-oxide formation) and hygroscopicity.[1]
-
Segregation: Store away from acid chlorides and strong oxidizers to prevent exothermic reactions.[1]
Phase B: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of static-prone solids.[1]
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
Draft Shielding: Do not turn off the fume hood. Instead, use a localized balance shield to stabilize readings while maintaining airflow.[1]
-
Solvent Trap: If dissolving in the hood, add solvent (e.g., DCM, Methanol) to the solid slowly to avoid "puffing" of the powder.[1]
Phase C: Reaction Setup
-
Inerting: Purge the reaction vessel with Nitrogen before adding the reagent.[1]
-
Addition: Add 1-Propylpiperidine-3-carboxylic acid as a solid to the stirring solvent, or as a pre-dissolved stock solution (preferred) to minimize open-air handling time.
Emergency Response & Signaling Pathways
Visual Logic for Incident Response:
Caption: Decision logic for immediate response to 1-Propylpiperidine-3-carboxylic acid exposure.
Waste Disposal & Deactivation[1]
Do not pour down the drain. This compound is an organic amine/acid and must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a double-bagged "Solid Hazardous Waste" drum.[1]
-
Liquid Waste:
-
Container Rinsing: Triple rinse the empty reagent bottle with Methanol before discarding the glass.[1] Add rinsate to the organic waste stream.[1]
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
